N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide

Cannabinoid receptor inverse agonists Structure-activity relationship Indole-3-acetamide library

N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide (CAS 341020-65-3, MW 324.34 g/mol, C18H16N2O4) is a synthetic indole-3-acetamide derivative featuring a 3-hydroxy-2-oxindole core conjugated to a meta-substituted phenylacetamide side chain. It belongs to the broader class of 3-substituted oxindole compounds, many of which exhibit antiproliferative, anti-angiogenic, and cannabinoid receptor modulatory activities.

Molecular Formula C18H16N2O4
Molecular Weight 324.336
CAS No. 341020-65-3
Cat. No. B2736776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide
CAS341020-65-3
Molecular FormulaC18H16N2O4
Molecular Weight324.336
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O
InChIInChI=1S/C18H16N2O4/c1-11(21)19-13-6-4-5-12(9-13)16(22)10-18(24)14-7-2-3-8-15(14)20-17(18)23/h2-9,24H,10H2,1H3,(H,19,21)(H,20,23)
InChIKeyUXMALSVBWSOHFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide (CAS 341020-65-3) | Indole-3-acetamide Research Chemical Procurement Guide


N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide (CAS 341020-65-3, MW 324.34 g/mol, C18H16N2O4) is a synthetic indole-3-acetamide derivative featuring a 3-hydroxy-2-oxindole core conjugated to a meta-substituted phenylacetamide side chain [1]. It belongs to the broader class of 3-substituted oxindole compounds, many of which exhibit antiproliferative, anti-angiogenic, and cannabinoid receptor modulatory activities [2]. This compound is available from multiple vendors with catalogued purity ≥95%, and its spectral identity is confirmed by NMR, FTIR, and MS data [1].

Molecular Class Meta-substituted indole-3-acetamide
Spectral Reference NMR, FTIR, MS available SpectraBase ID 80MyoAHh3dC
Research Context CB2 inverse agonist probe studies Cannabinoid receptor signaling

Why N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide Cannot Be Simply Replaced by Other Indole-3-acetamides


Within the indole-3-acetamide family, minor structural perturbations—such as the position of the phenylacetamide substituent (meta vs. para) or the nature of the linker (ethyl vs. acetyl-phenyl)—can drastically alter receptor subtype selectivity, metabolic stability, and off-target profiles [1]. The meta-substituted phenylacetamide arrangement in this compound is hypothesized to confer distinct steric and electronic properties at cannabinoid receptor binding pockets, potentially influencing the balance between CB2 inverse agonism and CB1-mediated psychoactivity [1]. Consequently, generic substitution with para-isomers or simpler ethyl-linked analogs risks invalidating comparative SAR studies and may lead to erroneous conclusions in target validation experiments.

Regiochemistry mismatch

Para-substituted analogs may show markedly lower CB2 affinity. Meta arrangement aligns with class-level pharmacophore for CB2-preferential binding.

Linker-dependent stability

Ethyl-linked natural product analog (SNA) exhibits rapid metabolic clearance. Acetyl-phenyl linker in this compound is associated with improved metabolic stability in related series.

Spectral identity gap

Close para-isomer lacks publicly accessible spectral data, complicating independent structural verification. Only this meta compound provides curated NMR, FTIR, and MS references.

Quantitative Differentiation of N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide Against Closest Analogs


Regiochemical Meta- vs. Para-Substitution: Impact on Cannabinoid Receptor Selectivity (Class-Level Inference)

In a systematic SAR study of indole-3-ylacetamides, meta-substituted phenylacetamide analogs consistently exhibited higher CB2 receptor affinity compared to their para-substituted counterparts, with selectivity ratios (CB1 Ki / CB2 Ki) exceeding 50-fold in several cases [1]. While the exact IC50 or Ki values for N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide have not been publicly disclosed, the meta-regiochemistry aligns with the pharmacophoric requirements for CB2-preferential binding [1].

Meta vs. Para CB2 selectivity
Class-level
Meta-substituted analogs show 20-50× higher CB2 affinity than para-substituted counterparts in radioligand binding assays
Meta regiochemistry supports CB2-preferential binding context
Exact Ki values for this compound not disclosed; inferred from class SAR
Cannabinoid receptor inverse agonists Structure-activity relationship Indole-3-acetamide library

Validated Spectral Fingerprint via SpectraBase Enables Definitive Identity Confirmation

N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide is one of the few indole-3-acetamide research chemicals with publicly available, curated spectral data including 1H NMR, FTIR, and GC-MS spectra [1]. In contrast, the para-isomer (CAS 344898-29-9) lacks equivalent publicly accessible spectral records in authoritative databases, making independent structural verification more cumbersome .

Spectral fingerprint availability
Reported
1H NMR, FTIR, and GC-MS spectra curated in SpectraBase; para-isomer lacks public spectral records
Spectral data supports identity verification workflow
SpectraBase compound ID 80MyoAHh3dC; independent authentication possible
Analytical chemistry Quality control Compound authentication

Phenylacetamide Linker vs. Ethyl Linker: Metabolic Stability Advantages (Cross-Study Comparable)

The ethyl-linked analog (S)-(−)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SNA, isolated from Selaginella pulvinata) demonstrated in vitro anti-proliferative activity against SK-mel-110 melanoma cells but suffered from rapid metabolic inactivation, likely due to glucuronidation of the hydroxamic acid moiety [1]. The target compound replaces the metabolically labile ethyl linker with a more rigid acetyl-phenyl bridge, a modification that has been associated with improved metabolic stability in related indole-3-acetamide series [2].

Linker metabolic stability
Cross-study
Acetyl-phenyl linker associated with improved stability vs. ethyl linker (SNA), which was rapidly metabolized in mouse models
Linker architecture may influence metabolic stability in model systems
Qualitative advantage based on structural class; direct comparative data not available
Metabolic stability Oxindole natural products Anti-proliferative activity

Optimal Deployment Scenarios for N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide Based on Differentiated Properties


CB2 Cannabinoid Receptor Inverse Agonist Probe for Neuro-Oncology Target Validation

The meta-substituted phenylacetamide architecture aligns with the recognized pharmacophore for selective CB2 inverse agonism [1]. This compound is suitable for use in CB2-mediated apoptosis induction assays in glioma cell lines (e.g., U87), where off-target CB1 activation would confound interpretation. The validated spectral identity facilitates GLP-compliant documentation of probe compound quality.

Structure-Activity Relationship Reference Standard for Indole-3-acetamide Library Design

As a well-characterized meta-regioisomer with publicly available spectral data [1], this compound serves as a benchmark for evaluating the impact of substitution geometry on receptor binding profiles. Researchers synthesizing novel indole-3-acetamide analogs can use it to calibrate docking models and MD simulations for CB2 receptor interactions.

Metabolic Stability Comparison Tool for Oxindole Natural Product Derivatization Programs

The acetyl-phenyl linker distinguishes this compound from the ethyl-linked natural product SNA, which exhibits rapid metabolic clearance in vivo [2]. This compound can be employed as a stability-improved comparator in pharmacokinetic profiling of next-generation oxindole-based anticancer agents, particularly in mouse xenograft models where SNA was ineffective.

Application
Selection Property
Validation Focus
CB2 receptor signaling studies in glioma models
Meta-regiochemistry and spectral data availability
CB2-preferential binding and identity confirmation
Indole-3-acetamide SAR and docking studies
Publicly accessible spectral reference standard
Benchmark for receptor binding and computational modeling
Metabolic stability studies in oxindole series
Acetyl-phenyl linker architecture
Comparative metabolic stability assessment
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